molecular formula C20H18F2N2OS B2489198 2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 890955-48-3

2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2489198
CAS No.: 890955-48-3
M. Wt: 372.43
InChI Key: JQEPOMFRDDPCBR-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide ( 890955-48-3) is a high-purity synthetic organic compound with a molecular formula of C₂₀H₁₈F₂N₂OS and a molecular weight of 372.43 g/mol . This benzamide derivative features a prominent 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms known for its aromatic properties and significant role in medicinal chemistry . The thiazole ring is a versatile scaffold found in a wide array of bioactive molecules and approved therapeutics, contributing to various pharmacological activities by interacting with enzymes and receptors in biological systems . The structural architecture of this compound, which integrates a benzamide group with a thiazole ring, is representative of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the pentameric ligand-gated ion channel superfamily, activated by zinc ions (Zn²⁺) and protons (H⁺), and is implicated in physiological processes that are still being elucidated . Compounds within this structural class have demonstrated potent activity as negative allosteric modulators of ZAC, exhibiting non-competitive antagonism and state-dependent inhibition, which suggests they bind to sites within the transmembrane and/or intracellular domains of the receptor rather than the orthosteric zinc-binding site . This molecule is intended for research use only and is a valuable pharmacological tool for in vitro studies aimed at exploring the complex signalling properties and physiological functions of ZAC in the central nervous system and peripheral tissues.

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2OS/c1-12-5-3-6-14(11-12)20-24-13(2)17(26-20)9-10-23-19(25)18-15(21)7-4-8-16(18)22/h3-8,11H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEPOMFRDDPCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazole ring followed by the introduction of the difluoro groups and the benzamide moiety. Key reagents and conditions include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of Benzamide Moiety: The final step involves the coupling of the thiazole intermediate with 2,6-difluorobenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling agents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2,6-Difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and difluoro groups are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives with Heterocyclic Substituents

Thiadiazole- and Pyridine-Containing Analogs

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () share the benzamide backbone but differ in heterocyclic substituents:

  • Compound 6 incorporates an isoxazole-thiadiazole system, yielding a molecular weight of 348.39 g/mol and a melting point of 160°C. Its synthesis involves hydroxylamine hydrochloride under reflux, achieving a 70% yield .
  • Compound 8a features a pyridine-thiadiazole hybrid with acetyl and methyl groups, resulting in a higher molecular weight (414.49 g/mol) and melting point (290°C). Its synthesis with acetylacetone achieves an 80% yield .

Comparison with Target Compound :

  • The 2,6-difluoro substitution on the benzamide core could enhance metabolic stability over non-fluorinated analogs like 6 and 8a .
Dioxothiazolidin Derivatives

(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () includes a dioxothiazolidin moiety linked to the benzamide. This structure is synthesized using carbodiimide coupling agents, contrasting with the target compound’s likely cyclization-based synthesis. The dioxothiazolidin group may confer enzyme-inhibitory properties, whereas the target compound’s thiazole could favor receptor antagonism .

Agrochemical Benzamide Derivatives

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) () is a herbicide with a pyridinecarboxamide scaffold. Key differences include:

  • Substituents: Diflufenican has a 2,4-difluorophenyl group and a trifluoromethylphenoxy chain, while the target compound uses a thiazole-ethyl linker.
  • Activity : Diflufenican’s pyridine and trifluoromethyl groups enhance herbicidal activity via phloem mobility, whereas the target compound’s thiazole may target different pathways .

Anticancer and Antiviral Benzamides

3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (155) () integrates purine and quinazolinone moieties, yielding a molecular weight of 455.44 g/mol. Its complex structure suggests kinase inhibition, contrasting with the target compound’s simpler architecture .

N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () contains an oxadiazole-thioether group, which may improve antiviral potency. The target compound’s thiazole could provide similar bioisosteric effects but with distinct electronic properties .

Triazolo-Thiazine and Oxazepine Derivatives

N-(2,6-difluorophényl)-5-fluoro-4-(3-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-2(3H)-yl)benzamide () shares the 2,6-difluorophenyl motif but incorporates a triazolo-thiazine ring. The trifluoropropyl group in this compound enhances hydrophobicity, whereas the target compound’s 3-methylphenyl-thiazole may balance lipophilicity and solubility .

Biological Activity

2,6-Difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be described by the following chemical structure:

C17H18F2N2S\text{C}_{17}\text{H}_{18}\text{F}_2\text{N}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, leading to increased cell death in A-431 and Jurkat cell lines .
  • The IC50 values for related thiazole compounds were reported to be less than that of doxorubicin, indicating comparable or superior anticancer efficacy .

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. The presence of electron-donating groups on the phenyl ring has been associated with enhanced antimicrobial activity.

Research Insights:

  • Compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus epidermidis and other pathogens .
  • The synthesis of new phenylthiazol derivatives showed promising results against a range of bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.

Structural Feature Impact on Activity
Presence of Fluorine AtomsEnhances lipophilicity and biological activity
Substituents on Phenyl RingElectron-donating groups improve cytotoxicity
Thiazole MoietyContributes significantly to anticancer and antimicrobial effects

Case Studies

  • Study on Anticancer Efficacy:
    • Objective: To evaluate the cytotoxic effects of thiazole derivatives.
    • Method: In vitro assays on Jurkat and HT29 cell lines.
    • Results: Several compounds demonstrated IC50 values lower than doxorubicin, indicating strong anticancer potential .
  • Antimicrobial Evaluation:
    • Objective: To assess the antibacterial properties of synthesized thiazole derivatives.
    • Method: Disk diffusion method against various bacterial strains.
    • Results: Compounds showed significant inhibition zones comparable to standard antibiotics like norfloxacin .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea + 3-methylphenylacetyl chloride, EtOH, reflux, 6h72–85
Amidation2,6-Difluorobenzoyl chloride, EDCI, DMF, RT, 12h65–78

What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic
A combination of 1H/13C NMR , IR , and mass spectrometry is essential:

  • NMR : Key signals include the thiazole proton (δ 7.2–7.5 ppm) and fluorinated aromatic protons (δ 6.8–7.1 ppm). Coupling constants (e.g., 3JHF^3J_{H-F}) validate substitution patterns .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) .
  • Elemental analysis : Discrepancies >0.3% between calculated and observed values (e.g., C, H, N) indicate impurities .

How can molecular docking studies be designed to evaluate the binding affinity of this compound to target proteins?

Q. Advanced

  • Target selection : Prioritize proteins with known thiazole/benzamide interactions (e.g., kinase or protease enzymes) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) optimized for halogen bonds.
  • Validation : Compare docking poses with crystallographic data (e.g., RMSD <2.0 Å). For example, analogs in showed binding via fluorine-mediated hydrophobic interactions .

What are the key considerations in analyzing crystallographic data to resolve structural ambiguities?

Q. Advanced

  • Bond angles/torsion : Deviations >5° from idealized geometry (e.g., C3—C4—C7 angle = 125.2° vs. expected 120° for sp² hybridization) may indicate steric strain .
  • Thermal parameters : High B-factors (>30 Ų) in the thiazole ring suggest conformational flexibility.
  • Data contradiction : Cross-validate with NMR-derived dihedral angles (e.g., NOESY correlations for spatial proximity) .

Q. Table 2: Selected Crystallographic Data

ParameterObserved ValueExpected RangeReference
C5—C6—C1 angle118.1°115–120°
O1—C7—N1 torsion122.6°120–125°

How can structure-activity relationship (SAR) studies identify critical functional groups affecting bioactivity?

Q. Advanced

  • Core modifications : Replace the 3-methylphenyl group () with electron-withdrawing groups (e.g., -CF₃) to assess potency shifts .
  • Fluorine positioning : Compare 2,6-difluoro vs. 2,4-difluoro analogs () to evaluate electrostatic interactions .
  • In vitro assays : Test against bacterial/fungal strains (e.g., MIC values) to correlate substituents with activity .

What experimental design principles apply when assessing the compound’s stability under environmental conditions?

Q. Basic

  • Split-plot design : Use randomized blocks to test degradation across pH (3–9), temperature (4–40°C), and UV exposure .
  • Analytical endpoints : Monitor via HPLC for parent compound depletion and LC-MS for degradation products .

How to address discrepancies between calculated and observed elemental analysis data?

Q. Advanced

  • Purification : Re-crystallize from ethyl acetate/hexane (1:3) to remove residual solvents .
  • Halogen content : Use combustion ion chromatography for accurate fluorine quantification (often underestimated in CHN analysis) .

What strategies improve the synthesis and purification of thiazole-containing benzamide derivatives?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 10–15% .
  • Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for high-purity isolation (>98%) .

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